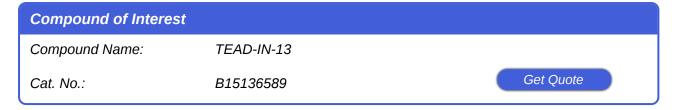


Application Notes and Protocols for Preclinical Studies of TEAD-IN-13

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-13 is an orally active, potent small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. By targeting TEAD, **TEAD-IN-13** disrupts the Hippo-YAP/TAZ signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. These application notes provide a comprehensive overview of the experimental design for preclinical studies of **TEAD-IN-13**, including detailed protocols for key assays to evaluate its mechanism of action, target engagement, and anti-tumor efficacy.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[1] When the pathway is active, the kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[2] In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3][4] [5] This YAP/TAZ-TEAD complex then drives the transcription of genes that promote cell proliferation, migration, and survival, such as CTGF and CYR61.[4]

TEAD-IN-13 is a pan-TEAD inhibitor, meaning it is designed to inhibit all four TEAD paralogs. It functions as an allosteric inhibitor by binding to a lipid pocket on the TEAD protein. This binding event prevents the necessary post-translational palmitoylation of TEAD, which in turn disrupts



the protein-protein interaction between TEAD and YAP/TAZ.[6][7][8] By preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, **TEAD-IN-13** effectively suppresses the expression of downstream target genes, leading to an anti-proliferative effect in Hippo-pathway dependent cancers.

Data Presentation: In Vitro and In Vivo Activity of Pan-TEAD Inhibitors

While specific preclinical data for **TEAD-IN-13** is limited in the public domain, the following tables summarize representative data from other well-characterized pan-TEAD inhibitors with a similar mechanism of action, such as IAG933 and VT3989. This data is provided to illustrate the expected potency and efficacy of this class of compounds.

Table 1: In Vitro Cellular Proliferation (IC50 Values)

Cell Line	Cancer Type	Hippo Pathway Alteration	Representative Pan-TEAD Inhibitor	IC50 (nM)
NCI-H226	Malignant Pleural Mesothelioma	NF2 loss-of- function	IAG933	11 - 26
MSTO-211H	Malignant Pleural Mesothelioma	LATS1/2 mutation	IAG933	11 - 26
NCI-H2373	Lung Adenocarcinoma	NF2 deletion	ISM-6331	4
Mero14	Malignant Pleural Mesothelioma	LATS2 mutation/NF2 deficient	ISM-6331	24
SPC-111	Lung Squamous Cell Carcinoma	NF2 mutation	ISM-6331	81

Data for IAG933 and ISM-6331 are representative of potent pan-TEAD inhibitors and are used here as illustrative examples.[3][9]



Table 2: In Vivo Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI) / Regression
MSTO-211H	Malignant Pleural Mesothelioma	IAG933	Daily Oral Administration	Complete Tumor Regression
NCI-H226	Malignant Pleural Mesothelioma	AZ-4331	Daily Oral Administration	Tumor Regression
FaDu	Head and Neck Squamous Cell Carcinoma	AZ-4331	Daily Oral Administration	Tumor Growth Suppression
PC9 (Osimertinib Resistant)	Non-Small Cell Lung Cancer	AZ-4331 + Osimertinib	Daily Oral Administration	Improved Response vs. Monotherapy

Data for IAG933 and AZ-4331 are representative of potent pan-TEAD inhibitors and are used here as illustrative examples.[1][2][10]

Table 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

Compound	Species	Half-life (t1/2)	Oral Bioavailability	In Vivo PD Marker Inhibition (Blood IC50)
TEAD-IN-13	Mouse	3.2 hours	Orally Active	Not Reported
IAG933	Rat	Not Reported	Orally Efficacious	64 nM (TEAD target gene inhibition)

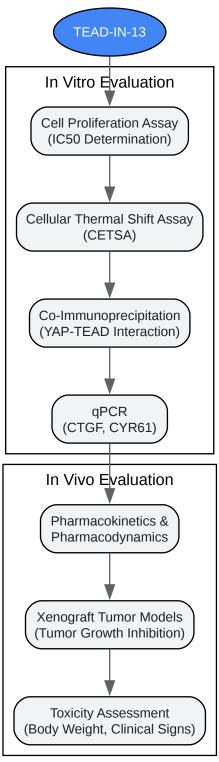
Data for **TEAD-IN-13** and IAG933.[3]



Mandatory Visualizations

Caption: Hippo Pathway and **TEAD-IN-13** Action.

Preclinical Evaluation Workflow for TEAD-IN-13





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